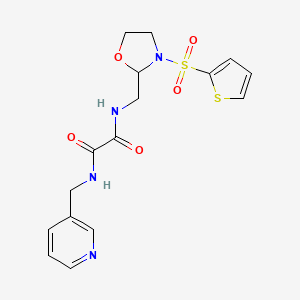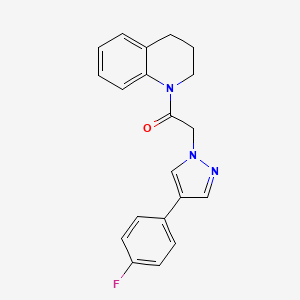![molecular formula C17H16O4 B2955661 (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid CAS No. 512809-38-0](/img/structure/B2955661.png)
(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid, also known as 2E-MOP, is a synthetic derivative of the natural phenolic compound gallic acid. It is a monocyclic aromatic compound containing a prop-2-enoic acid moiety, which is an important structural feature for its various biological activities. 2E-MOP is an important organic compound due to its wide range of applications, from medical research to industrial use.
Wissenschaftliche Forschungsanwendungen
Structural Investigation and Quantum Chemical Calculations
(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid has been a subject of structural investigation using X-ray crystallography, spectroscopy, and quantum chemical calculations. Studies reveal its stabilization through various intermolecular interactions, highlighting the impact of methoxy substitution on molecular stability. Such insights are crucial for understanding its behavior in different chemical environments, potentially guiding its applications in material science and molecular engineering (Venkatesan et al., 2016).
Hydrogen-Bonded Network Structures
Research has demonstrated the ability of similar molecules to form hydrogen-bonded chain structures, which could have implications for the development of new materials with unique mechanical properties or for the design of novel drug-delivery systems (Yang et al., 2006).
Bioactive Compound Synthesis
The compound and its derivatives have been explored for their potential in synthesizing bioactive compounds, offering insights into antioxidant activities. This research could lead to the development of new pharmaceuticals or supplements with health benefits, particularly in combating oxidative stress (Xu et al., 2017).
Alternative to Phenolation in Polymer Chemistry
It's also investigated as an alternative to phenolation for enhancing the reactivity of molecules towards polymer formation. This has significant implications for creating sustainable and bio-based materials for a wide range of applications, promoting the use of renewable resources in the chemical industry (Trejo-Machin et al., 2017).
Selective Metal Ion Extraction
Moreover, the structure has been utilized in designing ligands for selective metal ion extraction, which is crucial for environmental cleanup and recycling processes. This application underscores the compound’s potential in addressing pollution and sustainability challenges (Hayashita et al., 1999).
Eigenschaften
IUPAC Name |
(E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-13(8-10-17(18)19)11-14(16)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOWRUHHQOQDQD-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

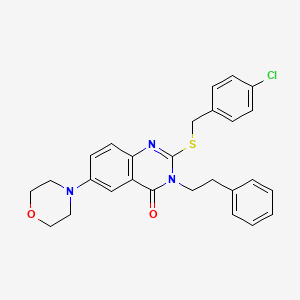
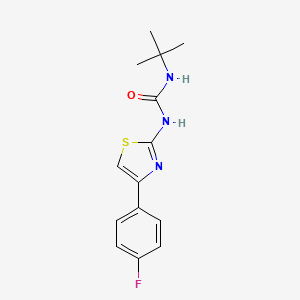
![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoline](/img/structure/B2955581.png)

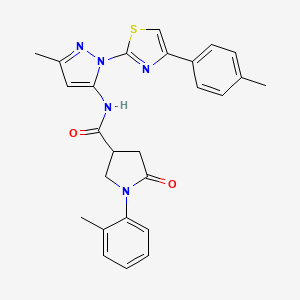
![2-(4-bromophenyl)-1-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2955585.png)
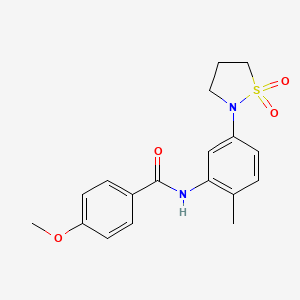
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2955587.png)
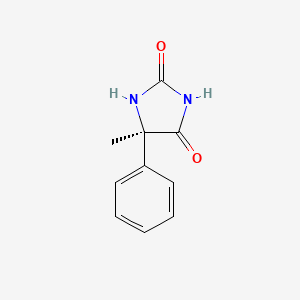
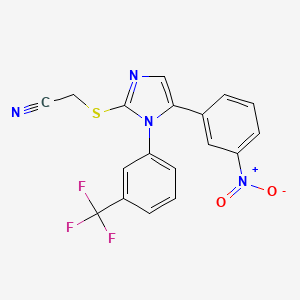
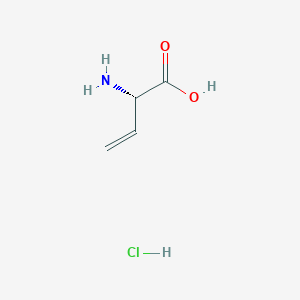
![2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2955594.png)
